Optimized Lipophilicity for Membrane Permeability vs. Ethyl Carbamate Analog
The methyl carbamate moiety confers lower lipophilicity compared to the direct ethyl carbamate analog. Predicted logP (XLogP3) for the target methyl carbamate is 3.1 [1], while the ethyl analog (CAS 946314-37-0, MW 374.24) has a higher predicted logP of approximately 3.7 based on its increased molecular weight and additional methylene group . This difference can be critical for achieving optimal passive membrane permeability while avoiding excessive lipophilicity that leads to promiscuous binding or poor solubility.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Ethyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate; Estimated XLogP3 ≈ 3.7 |
| Quantified Difference | Δ LogP ≈ -0.6 |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
A lower lipophilicity reduces the risk of off-target binding and poor aqueous solubility, making the methyl analog a superior starting point for lead optimization campaigns where a balanced ADME profile is required.
- [1] PubChem. Predicted XLogP3 for Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. Data computed via XLogP3 algorithm. View Source
